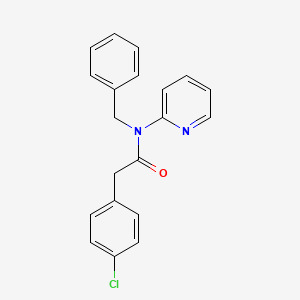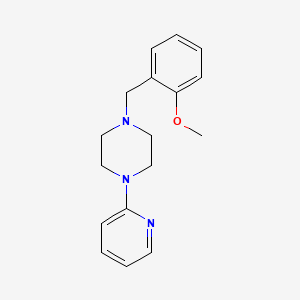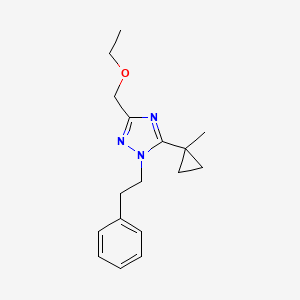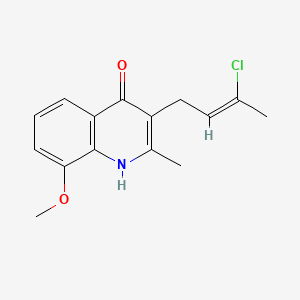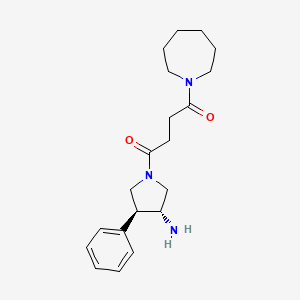![molecular formula C19H18N2O2S B5640341 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, often involves cyclization reactions and the use of specific reagents to introduce functional groups. For example, Yakantham et al. (2019) and Ravinaik et al. (2021) have described the design and synthesis of thiazolyl and oxadiazolyl derivatives, showcasing methodologies that could be applicable to the synthesis of the compound (Yakantham, R. Sreenivasulu, & R. Raju, 2019); (Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Molecular Structure Analysis
The molecular structure and properties of thiazole derivatives have been explored through various computational and spectroscopic methods. Viji et al. (2020) utilized DFT calculations and molecular docking to analyze the structure of a related compound, providing insights into the molecular parameters such as bond lengths, angles, and intramolecular charge transfers that are relevant for understanding N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Research on similar thiazole compounds has shown a range of chemical reactivity and interactions, including hydrogen bonding and π-π stacking, which contribute to their chemical stability and potential biological activities. Studies by Rahmani et al. (2017) and Kumara et al. (2018) on thiazolidin-4-one and pyrazole derivatives, respectively, highlight these interactions and could provide a framework for understanding the reactions and properties of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017); (Kumara, Kumar, Kumar, & Lokanath, 2018).
Physical Properties Analysis
The physical properties of thiazole compounds, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and intermolecular interactions. The synthesis and characterization of closely related compounds provide valuable data on these properties, which are crucial for the practical application and handling of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide.
Chemical Properties Analysis
The chemical behavior of thiazole derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, is a key area of research. The studies by Sápi et al. (1997) and Chandrakantha et al. (2014) on β-lactams and thiadiazole derivatives offer insights into the chemical properties that could be relevant for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, highlighting the compound's versatility and potential for further functionalization (Sápi, Fetter, Lempert, Kajtár‐Peredy, & Czira, 1997); (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
将来の方向性
Thiazole derivatives have shown potential in various therapeutic applications, including as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” and similar compounds could be subjects of future research in drug discovery and development .
特性
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKQAGKXSTTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)
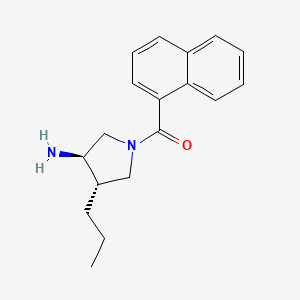
![N,N-diethyl-4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5640266.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5640280.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5640286.png)
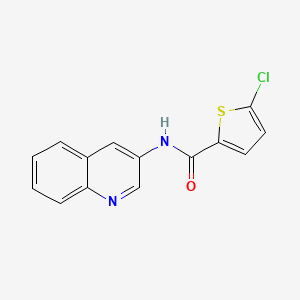

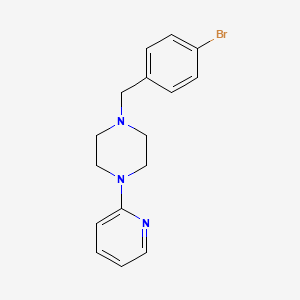
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)
